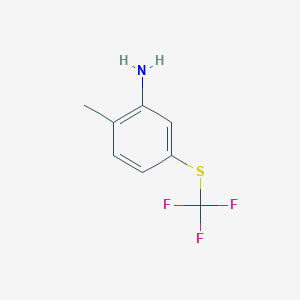

2-Methyl-5-((trifluoromethyl)thio)aniline

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPPIJDEOBMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654254 | |

| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933673-21-3 | |

| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-5-((trifluoromethyl)thio)aniline, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of the Trifluoromethylthio Group

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug discovery for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention as it can enhance lipophilicity, improve metabolic stability, and influence receptor binding affinity.[1] this compound presents a versatile scaffold, combining the nucleophilic reactivity of the aniline moiety with the unique electronic and steric properties of the trifluoromethylthio group, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 933673-21-3 | [3][4] |

| Molecular Formula | C₈H₈F₃NS | [3][4] |

| Molecular Weight | 207.22 g/mol | [3][4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [4] |

| Boiling Point | 192.0 ± 40.0 °C at 760 mmHg | [4] |

| Flash Point | 69.9 ± 27.3 °C | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Storage | 2-8°C, sealed in dry, dark place | [3] |

Spectroscopic Analysis (Anticipated)

A comprehensive spectroscopic analysis is crucial for structure elucidation and purity assessment. Based on the structure of this compound, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

¹⁹F NMR: A single sharp peak in the fluorine NMR spectrum will be characteristic of the -SCF₃ group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.

Synthesis and Purification: A Proposed Experimental Workflow

While specific literature detailing the synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of aryl trifluoromethylthio ethers from aniline precursors. The following multi-step synthesis is proposed, with each step grounded in well-documented chemical transformations.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Methyl-5-nitroaniline

-

To a stirred solution of 2-methyl-5-nitroaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Formation of the Xanthate Intermediate

-

A solution of potassium ethyl xanthate in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is added portion-wise to the potassium ethyl xanthate solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of a solid precipitate indicates the formation of the xanthate intermediate.

Step 3: Hydrolysis to the Thiophenol Intermediate

-

The xanthate intermediate is isolated by filtration and washed with cold water.

-

The crude intermediate is then hydrolyzed by heating with a solution of sodium hydroxide in ethanol or water.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the thiophenol intermediate, which is then collected by filtration.

Step 4: Trifluoromethylation

-

The thiophenol intermediate is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

A trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator or a nucleophilic trifluoromethylating reagent like Ruppert's reagent (TMSCF₃) with a fluoride source, is added.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.

Step 5: Reduction of the Nitro Group

-

The nitro-substituted product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent is added. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.[5]

-

Upon completion of the reduction, the reaction mixture is worked up by basification and extraction with an organic solvent.

Purification

The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The trifluoromethylthio group can significantly enhance a drug candidate's metabolic stability and cell membrane permeability.[1]

Potential Therapeutic Targets

-

Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor for interaction with the hinge region of protein kinases, a common feature in many kinase inhibitors.

-

Antimicrobial Agents: Trifluoromethyl-substituted anilines have demonstrated antibacterial and antibiofilm properties.[6][7] The title compound could be explored for its efficacy against various pathogenic bacteria.

-

Anticancer Agents: Many anticancer drugs incorporate fluorinated moieties to enhance their efficacy. The this compound scaffold could be elaborated to design novel cytotoxic agents.

-

CNS-active Agents: The increased lipophilicity imparted by the -SCF₃ group may facilitate crossing the blood-brain barrier, making this scaffold suitable for developing drugs targeting the central nervous system.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. 933673-21-3|this compound|BLD Pharm [bldpharm.com]

- 4. China Customized 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS: 933673-21-3)

Introduction: 2-Methyl-5-((trifluoromethyl)thio)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifluoromethylthio (-S-CF3) moiety, combined with the classic aniline scaffold, imparts a set of physicochemical properties that are highly sought after by drug development professionals. The presence of the trifluoromethyl group is a well-established strategy for enhancing the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] This guide provides an in-depth analysis of its core properties, a plausible synthetic pathway, analytical characterization methods, and best practices for its safe handling, tailored for researchers and scientists in the pharmaceutical industry.

Section 1: Compound Identification and Core Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 933673-21-3 | [3] |

| Molecular Formula | C₈H₈F₃NS | [3][4] |

| Molecular Weight | 207.22 g/mol | [4] |

| IUPAC Name | 2-methyl-5-(trifluoromethylsulfanyl)aniline | [3] |

| Synonyms | This compound | [3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 192.0 ± 40.0 °C (at 760 mmHg) | [3] |

| Flash Point | 69.9 ± 27.3 °C | [3] |

| Appearance | Data not available; related anilines appear as oils or crystalline solids | [5][6] |

| pKa | Data not available; a related isomer has a predicted pKa of 1.57 ± 0.10 for the conjugate acid | [7] |

Section 2: The Scientific Rationale: Structural and Chemical Properties

The utility of this compound in synthesis stems from the distinct electronic and steric properties of its constituent functional groups. Understanding these influences is key to predicting its reactivity and designing effective experimental protocols.

-

Aniline Moiety (-NH₂): The primary amine group is a nucleophilic center and a weak base. It readily undergoes acylation, alkylation, and diazotization reactions, providing a versatile handle for constructing more complex molecules. Its reactivity is modulated by the other ring substituents.

-

Trifluoromethylthio Group (-S-CF₃): This is the molecule's most defining feature from a medicinal chemistry perspective. It is a strongly lipophilic and highly electron-withdrawing group. Its inclusion in a drug candidate can significantly enhance membrane permeability and protect adjacent positions on the aromatic ring from metabolic oxidation, thereby increasing the compound's in vivo half-life.[2]

-

Methyl Group (-CH₃): As an electron-donating group, the methyl substituent slightly activates the aromatic ring and increases the nucleophilicity of the aniline nitrogen. It also provides steric hindrance that can direct the regioselectivity of certain reactions.

Caption: Key structural features and their influence on the compound's properties.

Section 3: Synthesis and Purification

While multiple synthetic routes may exist, a common and reliable method for preparing substituted anilines is through the chemical reduction of the corresponding nitroaromatic compound. This approach is widely documented for analogous structures.[5][8]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available toluene derivative:

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

Reduction: Conversion of the nitro group to the target primary amine.

Caption: A plausible workflow for the synthesis of the target compound.

Representative Experimental Protocol: Reduction of Nitro-Intermediate

This protocol describes the reduction of 2-methyl-5-((trifluoromethyl)thio)-1-nitrobenzene to the target aniline.

Materials:

-

2-methyl-5-((trifluoromethyl)thio)-1-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the starting nitroaromatic compound (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

-

Reflux: Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Basification: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a 5M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure this compound.

Section 4: Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following are the expected spectral characteristics for this compound based on its structure and data from analogous molecules.[9][10][11]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect three signals in the aromatic region (~6.5-7.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted ring.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, whose chemical shift is dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet at approximately 2.0-2.3 ppm, corresponding to the three methyl protons.

-

-

¹⁹F NMR (Fluorine NMR):

-

A sharp singlet is expected around -40 to -45 ppm, characteristic of the -S-CF₃ group.

-

-

¹³C NMR (Carbon NMR):

-

Expect 8 distinct signals: 6 for the aromatic carbons, 1 for the methyl carbon, and 1 for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 207.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-F Stretch: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Section 5: Applications in Research and Drug Development

The primary application of this compound is as a specialized intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The trifluoromethylthio group is a bioisostere of other functionalities and is strategically employed to "fine-tune" the properties of a lead compound.

Key Advantages in Drug Design:

-

Enhanced Potency: The strong electron-withdrawing nature of the -S-CF₃ group can alter the electronics of a molecule, potentially leading to stronger interactions with biological targets.

-

Improved Pharmacokinetics: The high lipophilicity imparted by the group can improve a drug's absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This leads to a longer half-life and potentially lower required dosages.

This building block is therefore invaluable for researchers aiming to overcome common challenges in drug development, such as poor metabolic stability or low bioavailability.

Section 6: Safety, Handling, and Storage

As with all aniline derivatives, this compound should be handled with care. The following guidelines are based on safety data for structurally related compounds.[12][13][14][15]

GHS Hazard Information (Anticipated):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

-

Eye Damage/Irritation: Causes serious eye irritation.[12][13]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[14]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[14]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.

-

-

Handling Practices:

-

Storage:

-

Disposal:

-

Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

-

References

- 2-Methyl-5-(Trifluoromethylthio)Aniline 98%. PUREST CHEMICAL.

- SAFETY D

- SAFETY D

- Safety D

- 2-Methylthio-5-(trifluoromethyl)aniline | CAS 207974-07-0. Santa Cruz Biotechnology.

- Synthesis of 2-methyl-5-trifluoromethylaniline. PrepChem.com.

- 5-Methyl-2-(trifluoromethylthio)aniline | 1154963-60-6. ChemicalBook.

- 2-(Trifluoromethylthio)aniline 97%. Sigma-Aldrich.

- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie.

- Exploring 2-Methyl-5-(Trifluoromethyl)

- Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.

- 2-Methyl-5-(trifluoromethyl)aniline. SpectraBase.

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- 2-Methoxy-5-(trifluoromethyl)aniline synthesis. ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- 2-(METHYLTHIO)ANILINE(2987-53-3) 1H NMR spectrum. ChemicalBook.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China Customized 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. innospk.com [innospk.com]

- 7. 5-Methyl-2-(trifluoromethylthio)aniline | 1154963-60-6 [amp.chemicalbook.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-(METHYLTHIO)ANILINE(2987-53-3) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. angenechemical.com [angenechemical.com]

- 15. lobachemie.com [lobachemie.com]

Spectroscopic Characterization of 2-Methyl-5-((trifluoromethyl)thio)aniline: A Technical Guide

Disclaimer: As of the latest search, publicly available, comprehensive spectroscopic data (NMR, IR, MS) for 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS 933673-21-3) is limited. This guide has been constructed to provide a detailed framework and illustrative examples based on closely related analogs and established spectroscopic principles. The presented data and interpretations should be considered exemplary and not the definitive characterization of the target molecule.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. The presence of a methyl group, an amino group, and a trifluoromethylthio group on the benzene ring imparts a unique combination of electronic and steric properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, which is less sensitive, a larger number of scans is required.

-

¹⁹F NMR is a highly sensitive technique, and spectra can be acquired relatively quickly.

Illustrative NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Illustrative NMR Data and Interpretation

The following data is hypothetical but based on the expected chemical shifts for the structure of this compound.

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | H-6 |

| ~7.1 | dd | 1H | H-4 |

| ~6.8 | s | 1H | H-3 |

| ~3.8 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Interpretation:

-

The aromatic region (δ 6.8-7.3 ppm) would show three distinct signals for the three aromatic protons, with splitting patterns consistent with their ortho and meta couplings.

-

A broad singlet around δ 3.8 ppm is characteristic of the amine (-NH₂) protons.

-

A singlet at approximately δ 2.2 ppm would correspond to the three protons of the methyl (-CH₃) group.

Table 2: Illustrative ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-1 (C-NH₂) |

| ~138 | C-2 (C-CH₃) |

| ~132 | C-4 |

| ~129 (q, J ≈ 307 Hz) | -CF₃ |

| ~128 | C-5 (C-SCF₃) |

| ~125 | C-6 |

| ~118 | C-3 |

| ~17 | -CH₃ |

Interpretation:

-

The spectrum would display eight distinct carbon signals.

-

The carbon attached to the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.

-

The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and methyl groups and the electron-withdrawing trifluoromethylthio group.

¹⁹F NMR:

-

A single sharp resonance would be expected around δ -40 to -45 ppm, characteristic of a -SCF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid and liquid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

IR Spectroscopy Workflow

Caption: Workflow for acquiring and analyzing an ATR-FTIR spectrum.

Illustrative IR Data and Interpretation

Table 3: Illustrative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric & symmetric) |

| 3050-3000 | Weak | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-CH₃) |

| 1620-1580 | Strong | C=C aromatic ring stretching |

| 1350-1100 | Strong | C-F stretching (from -CF₃) |

| 1100-1000 | Strong | C-S stretching |

Interpretation:

-

The two bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of a primary amine.

-

The presence of both aromatic and aliphatic C-H stretches confirms the presence of the benzene ring and the methyl group.

-

Strong absorptions in the 1350-1100 cm⁻¹ range are indicative of the C-F bonds of the trifluoromethyl group.

-

The combination of these bands provides strong evidence for the key functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry Workflow

Caption: Workflow for EI-MS data acquisition and analysis.

Illustrative MS Data and Interpretation

Expected Molecular Ion:

The molecular formula of this compound is C₈H₈F₃NS. The expected exact mass of the molecular ion would be approximately 207.03 g/mol .

Table 4: Illustrative Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 207 | [M]⁺˙ |

| 138 | [M - CF₃]⁺ |

| 106 | [M - SCF₃]⁺ |

Interpretation:

-

The most important piece of information is the molecular ion peak, which confirms the molecular weight of the compound.

-

The fragmentation pattern provides clues about the structure. The loss of a CF₃ radical (mass 69) or an SCF₃ radical (mass 101) would be expected fragmentation pathways, leading to the fragment ions shown in the table. The relative abundances of these fragments can help to confirm the connectivity of the atoms.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. While definitive experimental data for this specific compound is not widely available, the principles and illustrative examples provided in this guide offer a robust framework for its characterization.

References

- At this time, no direct publications with the complete spectroscopic data for this compound have been identified. The protocols and interpretation principles are based on standard organic spectroscopy textbooks and resources. For general guidance on spectroscopic techniques, the following are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

reactivity and stability of 2-Methyl-5-((trifluoromethyl)thio)aniline

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-5-((trifluoromethyl)thio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 933673-21-3, is an aromatic amine that serves as a highly functionalized building block in modern organic synthesis.[1][2] Its structure, featuring an aniline core substituted with a methyl group and a trifluoromethylthio group, presents a unique combination of electronic and steric properties. Aniline and its derivatives are foundational precursors in the pharmaceutical industry for synthesizing a wide array of medicinal compounds.[3][4] The incorporation of the trifluoromethylthio (-SCF3) moiety is a key strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and membrane permeability of potential drug candidates.[5] This guide offers a comprehensive analysis of the chemical reactivity, stability, and handling of this compound, providing field-proven insights for its effective application in research and drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its application in synthetic chemistry. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 933673-21-3 | [1][2] |

| Molecular Formula | C8H8F3NS | [1] |

| Molecular Weight | 207.22 g/mol | [6][7] |

| IUPAC Name | 2-Methyl-5-((trifluoromethyl)thio)benzenamine | N/A |

| Predicted Boiling Point | 172.7±40.0 °C | [7] |

| Predicted Density | 1.32±0.1 g/cm³ | [7] |

| Predicted pKa | 1.57±0.10 | [7] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents NH2 [label="H₂N", pos="0,2.5!"]; CH3 [label="H₃C", pos="-2.5,1.25!"]; SCF3 [label="F₃CS", pos="2.5,-1.25!"];

// Bonds to substituents C1 -- NH2; C2 -- CH3; C5 -- SCF3;

// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Chemical structure of this compound.

Reactivity Profile

The reactivity of the aromatic ring is governed by the interplay of its three substituents: the strongly activating amino (-NH2) group, the weakly activating methyl (-CH3) group, and the strongly deactivating, electron-withdrawing trifluoromethylthio (-SCF3) group.

Electrophilic Aromatic Substitution

The primary driver of electrophilic substitution is the powerful ortho-, para-directing amino group.[8] The methyl group also directs ortho and para. In contrast, the -SCF3 group is strongly deactivating and meta-directing. The positions on the ring are influenced as follows:

-

Position 4 (para to -NH2): Strongly activated by the amino group.

-

Position 6 (ortho to -NH2): Strongly activated by the amino group.

-

Position 3 (ortho to -CH3): Moderately activated by the methyl group but sterically hindered.

The overwhelming activating effect of the amino group makes positions 4 and 6 the most probable sites for electrophilic attack.[9]

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Due to the high reactivity conferred by the amino group, direct halogenation (e.g., with bromine water) can lead to polysubstituted products.[10] To achieve controlled monosubstitution, the amino group should first be "protected" by converting it to a less activating amide, such as an acetanilide. This moderation of reactivity allows for more selective substitution.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a key site for nucleophilic reactions and transformations.

-

Acylation: The amino group readily reacts with acylating agents like acetic anhydride to form amides. This is a crucial step for protecting the amine during subsequent reactions.

-

Diazotization: Like other primary aromatic amines, this compound can react with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[4] This intermediate is highly valuable as it can be converted into a wide range of functional groups (e.g., -OH, -CN, halogens) through reactions like the Sandmeyer reaction.

Caption: General workflow for diazotization and subsequent Sandmeyer reactions.

Reactions of the Trifluoromethylthio Group

The -SCF3 group is generally robust and stable under many reaction conditions. However, the sulfur atom is susceptible to oxidation. Treatment with oxidizing agents can convert the thioether to the corresponding sulfoxide (-SO(CF3)) or sulfone (-SO2(CF3)).[11] This transformation significantly increases the electron-withdrawing power of the substituent, which can be leveraged to tune the electronic properties of the molecule.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Stability: Anilines are susceptible to oxidation, which can cause them to darken upon exposure to air and light.[12] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[13] It is incompatible with strong oxidizing agents, acid anhydrides, and chloroformates.[13]

-

Handling and Safety: Based on data for structurally related anilines, this compound should be handled with caution. It is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[14][17]

-

Applications in Drug Discovery and Medicinal Chemistry

While this compound is not itself an active pharmaceutical ingredient, it is a valuable intermediate for the synthesis of complex bioactive molecules. The trifluoromethyl and trifluoromethylthio groups are prevalent in many FDA-approved drugs.[18][19]

-

Enhanced Lipophilicity: The -SCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[5][18]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[18][20] This can prolong the half-life of a drug in the body.

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -SCF3 moiety can modulate the pKa of nearby functional groups, which in turn affects a molecule's binding affinity to its biological target.[21]

The unique substitution pattern of this aniline derivative makes it a strategic building block for creating novel therapeutic agents, particularly in oncology and agrochemical research where trifluoromethyl-containing compounds have shown significant promise.[20][22]

Experimental Protocols

The following protocols provide standardized procedures for common transformations involving this compound.

Protocol 1: Acetylation of the Amino Group (Protection)

This procedure protects the highly reactive amino group as an acetanilide, thereby moderating its activating effect and preventing side reactions.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) followed by a mild base such as triethylamine or pyridine (1.2 eq.) to scavenge the acetic acid byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product, N-(2-methyl-5-((trifluoromethyl)thio)phenyl)acetamide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Electrophilic Bromination of the Protected Aniline

This protocol describes the controlled monobromination of the aromatic ring at the position most activated by the acetamido group.

-

Setup: Dissolve the N-(2-methyl-5-((trifluoromethyl)thio)phenyl)acetamide (1.0 eq.) from Protocol 1 in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture at room temperature while stirring. Protect the reaction from light.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the organic layer with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to isolate the desired brominated derivative.

-

Deprotection (if required): The acetyl group can be removed by acidic or basic hydrolysis to regenerate the free amino group on the brominated aniline.

References

- Vertex AI Search. Aniline in Pharmaceuticals: A Precursor for Essential Medicines.

- Wikipedia. Aniline.

- Slideshare.

- Wikipedia.

- ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Benchchem.

- ACS Publications. Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents | ACS Sustainable Chemistry & Engineering.

- Scribd.

- ACS Publications. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry.

- ChemistryViews.

- Santa Cruz Biotechnology. 2-Methylthio-5-(trifluoromethyl)aniline | CAS 207974-07-0 | SCBT.

- Thermo Fisher Scientific.

- Angene Chemical.

- NIH - PubChem. CID 158625512 | C16H16F6N2.

- Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)aniline | 25449-96-1.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- PUREST CHEMICAL. 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98%.

- PrepChem.com. Synthesis of 2-methyl-5-trifluoromethylaniline.

- ChemicalBook. 5-Methyl-2-(trifluoromethylthio)aniline | 1154963-60-6.

- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)

- Sinfoo Biotech. This compound.

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No.: 54396-44-0 MSDS.

- BYJU'S. Electrophilic Substitution Reaction of Anilines.

- ChemicalBook. 2-Methoxy-5-(trifluoromethyl)aniline synthesis.

- Chemistry LibreTexts. 1.31: Electrophilic Substitution.

- Sigma-Aldrich. 2-(Trifluoromethylthio)aniline 97%.

- BLDpharm. 1154963-60-6|5-Methyl-2-((trifluoromethyl)thio)aniline.

- PubMed Central.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed Central.

- YouTube. Electrophilic substitution reactions of aniline.

- ChemicalBook. 2-(methylsulfonyl)-5-(trifluoromethyl)aniline.

- The Good Scents Company. 2-methyl 5-(methyl thio) furan, 13678-59-6.

- IntechOpen. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

- Amerigo Scientific. 2-(Trifluoromethylthio)aniline (97%).

- Synblock. CAS 933674-81-8 | 2-Chloro-5-((trifluoromethyl)thio)aniline.

Sources

- 1. China Customized 933673-21-3 | 2-Methyl-5-(Trifluoromethylthio)Aniline 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]

- 2. This compound,(CAS# 933673-21-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. nbinno.com [nbinno.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]

- 6. scbt.com [scbt.com]

- 7. 5-Methyl-2-(trifluoromethylthio)aniline | 1154963-60-6 [amp.chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-(METHYLSULFONYL)-5-(TRIFLUOROMETHYL)ANILINE CAS#: 402-19-7 [m.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. angenechemical.com [angenechemical.com]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Trifluoromethylation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Safe Handling of 2-Methyl-5-((trifluoromethyl)thio)aniline

Introduction

2-Methyl-5-((trifluoromethyl)thio)aniline is a substituted aniline derivative incorporating a trifluoromethylthio (-SCF3) group. Such molecules are of significant interest in medicinal and agricultural chemistry, as the -SCF3 moiety can enhance metabolic stability and cell membrane permeability. However, the core aniline structure, combined with the trifluoromethyl and thioether functionalities, necessitates a robust and well-understood safety protocol. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[1][2][3]

This guide provides a comprehensive overview of the safety and handling procedures for this compound. It is intended for researchers, chemists, and laboratory professionals engaged in its use. The protocols outlined herein are synthesized from safety data for structurally analogous compounds and established best practices for handling hazardous aromatic amines.

Hazard Identification and Toxicological Profile

While a comprehensive toxicological profile for this compound (CAS 933673-21-3) is not fully established, a reliable hazard assessment can be derived from its structural components: the aniline core and the trifluoromethylthio group. The aniline backbone is the primary driver of its toxicological properties.

Anticipated GHS Classification Summary

The following classification is based on data from analogous compounds like aniline, various trifluoromethyl anilines, and trifluoromethylthio anilines.[4][5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][7] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[4][7] |

| Skin Sensitization | Potential | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Suspected | Suspected of causing genetic defects |

| Carcinogenicity | Suspected | Suspected of causing cancer[8] |

| Specific Target Organ Toxicity | Potential | May cause damage to organs (blood) through prolonged or repeated exposure |

| Aquatic Toxicity | Potential | Very toxic to aquatic life |

Core Toxicological Concerns:

-

Dermal Absorption: Like its parent compound, aniline, this substance is expected to be readily absorbed through the skin, contributing significantly to systemic toxicity.[9]

-

Methemoglobinemia: A primary hazard of aniline exposure is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen.[10] This leads to cyanosis (a blueish tint to the skin and lips), headache, dizziness, and fatigue.[10] Severe exposure can result in CNS depression and cardiovascular collapse.[9]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to the blood, hematopoietic system, liver, and spleen.[11]

-

Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[5] Long-term exposure to respiratory irritants can lead to airway diseases.[5]

-

Combustibility: The material is a combustible liquid but may not ignite readily.[4][12] Hazardous decomposition products in a fire include nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride.[4][11]

Hierarchy of Controls: A Systematic Approach to Safety

To ensure maximum protection, a multi-layered safety strategy known as the "Hierarchy of Controls" must be implemented. This approach prioritizes the most effective control measures first.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to eliminate the use of the hazardous chemical. If not possible, substitute it with a less hazardous alternative.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. All work with this compound must be performed in a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors.[13] A safety shower and eyewash station must be readily accessible.[13]

-

Administrative Controls: These are work policies and procedures to reduce exposure. A designated area should be established for handling this compound, clearly marked with warning signs.[8] All personnel must receive specific training on the hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[13]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Standard Operating Procedure: Safe Handling and Storage

A systematic approach to handling is crucial for safety.

3.1. Required Personal Protective Equipment (PPE)

The correct selection and use of PPE are mandatory.

| PPE Category | Item | Specifications |

| Eye/Face Protection | Safety Goggles | Tightly fitting chemical splash goggles are required. A face shield should be worn if there is a significant splash risk. |

| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. Use heavy-duty butyl rubber or Viton gloves as the outer layer.[8] Nitrile gloves are not recommended for aniline and related compounds due to poor compatibility and should not be used.[8] Always inspect gloves for degradation before use. |

| Body Protection | Laboratory Coat & Apron | A full-length, buttoned lab coat is mandatory. For dispensing or procedures with a higher splash risk, a chemical-resistant apron is also required. |

| Footwear | Closed-toe Shoes | Full-length pants and closed-toe shoes are required at all times.[13] |

| Respiratory Protection | Respirator (if needed) | Use should be confined to a fume hood. If engineering controls are insufficient and exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[10] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[8] |

3.2. Step-by-Step Handling Protocol

Caption: A systematic workflow for the safe handling of this compound.

3.3. Storage Requirements

Proper storage is critical to maintaining chemical integrity and preventing accidental release.

-

Location: Store in a cool, dry, and well-ventilated area.[14][15]

-

Containers: Keep containers tightly sealed and properly labeled.[13][15]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[5][13][16]

-

Light and Moisture: Protect from light and moisture to prevent degradation.[13][15]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

4.1. Personal Exposure

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately remove all contaminated clothing while under an emergency shower.[9][17] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Wash thoroughly with soap and water.[12] Seek immediate medical attention. [10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids apart.[8][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air.[8][12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[18] Seek immediate medical attention. [8] |

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[12] Seek immediate medical attention. [4] |

4.2. Spill Response

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused material and reaction waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]

-

Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[14]

References

-

Washington State University. (n.d.). Aniline Safety Operating Procedure. Retrieved from WSU Environmental Health & Safety. [Link]

-

University of Washington. (n.d.). Standard Operating Procedure for Aniline. Retrieved from UW Environmental Health & Safety. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | Medical Management Guidelines. Retrieved from CDC. [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from Chemos. [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from Diplomata Comercial. [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from Angene Chemical. [Link]

-

Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. Retrieved from Tuoda Industry. [Link]

-

National Institutes of Health. (2023). Trifluoromethylarylation of alkenes using anilines. Retrieved from PMC - NIH. [Link]

-

Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from Reddit. [Link]

-

The Journal of Organic Chemistry. (n.d.). New Electrophilic Trifluoromethylating Agents. Retrieved from ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tuodaindus.com [tuodaindus.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. angenechemical.com [angenechemical.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. fishersci.com [fishersci.com]

- 17. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

Sourcing High-Value Intermediates: A Technical Guide to the Procurement and Qualification of 2-Methyl-5-((trifluoromethyl)thio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Intermediates

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly alter a molecule's physicochemical and pharmacokinetic properties. The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention for its ability to enhance lipophilicity, metabolic stability, and membrane permeability of drug candidates.[1][2] This makes intermediates like 2-Methyl-5-((trifluoromethyl)thio)aniline (CAS No. 933673-21-3) critical building blocks in the synthesis of novel therapeutics.

This guide provides a comprehensive framework for the procurement and qualification of this compound. As a Senior Application Scientist, the objective is not merely to list suppliers but to provide a self-validating system for sourcing, enabling researchers to make informed decisions that safeguard the integrity and reproducibility of their work.

PART 1: The Role of this compound in Drug Discovery

The value of this compound lies in the unique combination of its structural features. The trifluoromethylthio group is a potent electron-withdrawing group, which can protect adjacent chemical bonds from enzymatic degradation, thereby improving the metabolic stability of the final active pharmaceutical ingredient (API).[1][2] Furthermore, the high lipophilicity of the SCF₃ group can significantly improve a drug molecule's ability to cross cellular membranes, enhancing its absorption and distribution.[1][2]

The aniline functional group provides a versatile handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. The methyl group's position can also influence the molecule's conformational properties and its interactions with biological targets. Researchers targeting novel therapeutics often turn to such fluorinated intermediates to optimize lead compounds, aiming to improve efficacy, safety, and pharmacokinetic profiles.

PART 2: Commercial Suppliers and Initial Evaluation

A number of chemical suppliers list this compound or structurally similar compounds in their catalogs. The initial identification of potential suppliers is the first step in a multi-stage qualification process.

Table 1: Potential Commercial Suppliers of this compound and Related Compounds

| Supplier | Compound Name | CAS Number | Notes |

| BLDpharm | This compound | 933673-21-3 | Listed as a research chemical. |

| Parchem | This compound | 933673-21-3 | Supplier of specialty chemicals. |

| Santa Cruz Biotechnology | 2-Methylthio-5-(trifluoromethyl)aniline | 207974-07-0 | Research use only designation. |

| Sinfoo Biotech | This compound | 933673-21-3 | Provides basic compound information. |

| PUREST CHEMICAL | 2-Methyl-5-(Trifluoromethylthio)Aniline 98% | 933673-21-3 | Specifies a purity of 98%. |

Note: This table is not an exhaustive list and serves as a starting point for supplier identification. The presence of a supplier on this list does not constitute an endorsement.

PART 3: A Framework for Rigorous Supplier Qualification

The quality of a pharmaceutical intermediate is paramount, as impurities can be carried through to the final API, potentially compromising drug safety and efficacy.[3][4][5][6] Therefore, a robust supplier qualification process is a critical, non-negotiable step in drug development.

Workflow for Supplier Evaluation and Selection

Caption: A three-phase workflow for qualifying a new chemical supplier.

Experimental Protocol: In-House Validation of a New Chemical Batch

-

Documentation Review:

-

Cross-reference the supplier's Certificate of Analysis (CoA) with the received material.[7] Ensure the batch number, product name, and CAS number match exactly.

-

Scrutinize the CoA for completeness, including test methods, specifications, and actual results for purity (e.g., by HPLC or GC), identity (e.g., by NMR or IR), and levels of residual solvents and water.[8][9][10]

-

-

Identity Confirmation (Spectroscopy):

-

¹H NMR and ¹⁹F NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹⁹F NMR spectra. The resulting spectra should be consistent with the structure of this compound and free from significant unassigned signals.

-

Mass Spectrometry (MS): Analyze the sample by GC-MS or LC-MS to confirm the molecular weight (207.22 g/mol ).

-

-

Purity Assessment (Chromatography):

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to determine the purity of the material. The main peak should account for the specified purity (e.g., >98%), with any impurities clearly identified and quantified.

-

Gas Chromatography (GC): If the material is sufficiently volatile and thermally stable, GC can be used as an orthogonal method to confirm purity and assess for volatile impurities.

-

-

Physical Properties Verification:

-

Melting Point: Determine the melting point of the solid material. A sharp melting point range close to the literature value is indicative of high purity.

-

Appearance: Visually inspect the material for the correct color (e.g., pale-yellow to yellow-brown solid) and for the absence of foreign particulates.

-

PART 4: Deconstructing the Certificate of Analysis (CoA)

A CoA is a formal document that certifies that a specific batch of a product has been tested and meets its predetermined specifications.[8][9][10] For a critical intermediate like this compound, the CoA is a vital piece of quality assurance documentation.

Table 2: Key Sections of a Certificate of Analysis and Their Interpretation

| Section | Content | What to Look For |

| Header | Supplier Information, Product Name, CAS No., Batch/Lot No. | Ensures traceability and correct product identification.[7] |

| Analytical Tests | List of tests performed (e.g., Assay, Water Content, Identity). | Confirms the comprehensiveness of the quality control. |

| Specifications | The acceptable range or limit for each test. | These are the quality standards the product must meet. |

| Results | The actual measured value for the specific batch. | The critical data point; must be within the specified range. |

| Test Methods | The analytical technique used for each test (e.g., HPLC, Karl Fischer). | Provides insight into the validity and precision of the results. |

| Signatures & Dates | Approval from the quality assurance department. | Confirms that the data has been reviewed and approved. |

Logical Flow: From CoA Review to Material Release

Caption: Internal workflow for the validation and release of a procured chemical intermediate.

Conclusion

The successful sourcing of a high-value intermediate such as this compound is a multi-faceted process that extends far beyond a simple purchasing transaction. It requires a deep understanding of the compound's strategic importance in drug design, a diligent and systematic approach to supplier qualification, and a rigorous, in-house validation protocol. By treating procurement as a scientific endeavor, researchers and drug development professionals can ensure the quality and consistency of their starting materials, thereby building a solid foundation for the development of novel and effective therapeutics.

References

-

Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. (n.d.). Request PDF. Retrieved from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved from [Link]

-

Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. Retrieved from [Link]

-

Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Pharmaoffer. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Retrieved from [Link]

-

How Important Is Chemical Purity In The Pharmaceutical Industry? (n.d.). Moravek, Inc. Retrieved from [Link]

-

How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). LabAlley. Retrieved from [Link]

-

A 5-Step Guide to Qualifying FDA-Regulated Suppliers. (2022, August 8). The FDA Group. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Synthesis of 2-methyl-5-trifluoromethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

ASHP Guidelines for Selecting Pharmaceutical Manufacturers and Suppliers. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

-

High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]

- Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015, July 21). JoVE. Retrieved from [Link]

-

How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). LabAlley. Retrieved from [Link]

-

How to Get a Certificate of Analysis (COA). (2025, May 8). SafetyCulture. Retrieved from [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). LCGC. Retrieved from [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters. Retrieved from [Link]

-

Certificate of Analysis (COA). (n.d.). PharmaState Academy. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. globalpharmatek.com [globalpharmatek.com]

- 6. moravek.com [moravek.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alliancechemical.com [alliancechemical.com]

- 9. safetyculture.com [safetyculture.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Trifluoromethylthio Aniline Moiety: From Hazardous Curiosity to Cornerstone of Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a "Super-Lipophilic" Bioisostere

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continually seek molecular motifs that can fine-tune the properties of drug candidates. The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool in this endeavor.[1] Possessing a combination of high lipophilicity, strong electron-withdrawing character, and significant steric bulk, the SCF3 group can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] When appended to an aniline scaffold—a privileged structure in medicinal chemistry—it creates a building block of immense value: the trifluoromethylthio aniline. This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of these compounds, offering a technical resource for professionals in drug development.

Chapter 1: A History Forged in Hazard - The Genesis of Trifluoromethylthiolation

The journey to incorporate the SCF3 group into organic molecules was initially fraught with peril. Early methods relied on highly toxic, volatile, and difficult-to-handle gaseous reagents like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[4] These first-generation agents, typically used in radical reactions under harsh conditions like UV irradiation, posed significant safety risks and offered limited functional group tolerance, restricting their widespread use.[4][5]

The development of safer, more practical reagents was a critical turning point. The pioneering work of scientists like Yagupolskii and Umemoto in creating shelf-stable, crystalline sulfonium salts marked a paradigm shift.[6] These reagents, often called "electrophilic trifluoromethylthiolating agents," allowed for the transfer of a "CF3S+" equivalent to a nucleophile under much milder conditions, democratizing access to this valuable functional group and paving the way for its broader application in complex molecule synthesis.[6][7]

Caption: Evolution from hazardous gases to stable solid reagents.

Chapter 2: The Modern Synthetic Arsenal for Trifluoromethylthio Anilines

The direct trifluoromethylthiolation of anilines can be achieved through several mechanistic pathways, each with its preferred set of reagents and reaction conditions. The choice of method is often dictated by the electronic nature of the aniline and the desired regioselectivity.

Electrophilic Trifluoromethylthiolation

This is the most common approach for electron-rich anilines. The reaction involves the attack of the aniline's aromatic ring onto a reagent bearing a polarized S-CF3 bond, where the sulfur atom is electrophilic.

Causality Behind Experimental Choices:

-

Reagent Selection: Reagents like N-(Trifluoromethylthio)saccharin or N-(Trifluoromethylthio)phthalimide are often preferred due to their high reactivity, bench stability, and ease of handling compared to older sulfonium salts.[5]

-

Catalyst: For less activated anilines, a Lewis acid (e.g., FeCl3) or Brønsted acid can be used to activate the electrophilic reagent, making the sulfur atom more susceptible to nucleophilic attack.[8]

-

Solvent: A non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to avoid competition with the aniline nucleophile.

Protocol 2.1: Electrophilic C-H Trifluoromethylthiolation of an Aniline Derivative

Objective: To synthesize 4-methyl-2-(trifluoromethylthio)aniline from 4-methylaniline.

Materials:

-

4-methylaniline (1.0 equiv)

-

N-(Trifluoromethylthio)saccharin (1.1 equiv)

-

Iron(III) chloride (FeCl3) (5 mol%)

-

Diphenyl selenide (5 mol%)[8]

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-methylaniline (0.160 mmol) and anhydrous DCM (2 mL).

-

Add N-(Trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (0.008 mmol), and diphenyl selenide (0.008 mmol).[8]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 1-5 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-trifluoromethylthiolated product.

Self-Validation: The reaction's success is confirmed by the appearance of a new product spot on TLC and verified by characterization (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS), which will show the characteristic singlet for the SCF3 group in the ¹⁹F NMR spectrum and the correct mass-to-charge ratio.

Radical Trifluoromethylthiolation

Radical pathways have gained prominence with the rise of photoredox catalysis.[9] These methods are particularly useful as they often exhibit different regioselectivity and functional group tolerance compared to electrophilic methods.[10]

Causality Behind Experimental Choices:

-

Radical Source: A reagent like AgSCF3 can serve as a source of the •SCF3 radical upon interaction with a photocatalyst or an oxidant.[10][11]

-

Initiation: Visible light in conjunction with a photocatalyst (e.g., an iridium or ruthenium complex) provides a mild and efficient way to initiate the radical cascade under ambient conditions.[9][12][13] This avoids the harsh UV irradiation of older methods.

Caption: General workflow for photoredox-catalyzed trifluoromethylthiolation.

Chapter 3: The Physicochemical Impact of the SCF3 Group

The strategic incorporation of a trifluoromethylthio group is a deliberate choice to manipulate a molecule's properties for therapeutic benefit. Its influence is multifaceted, impacting lipophilicity, metabolic stability, and electronic character.

A "Super-Lipophilic" Modifier

The SCF3 group is one of the most lipophilic functional groups used in drug design.[3] Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.44, significantly higher than that of a trifluoromethyl (CF3) group (+0.88) or a chlorine atom (+0.71).[14] This enhanced lipophilicity can dramatically improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and penetration of the blood-brain barrier.[1][2]

Table 1: Comparative Physicochemical Properties

| Property | Aniline | 4-Chloroaniline | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethylthio)aniline | Rationale for Change |

|---|---|---|---|---|---|

| LogP (calc.) | 1.07 | 1.83 | 2.57 | 3.05 | The SCF3 group imparts exceptionally high lipophilicity. |

| pKa (of conjugate acid) | 4.63 | 4.15 | 3.52 | 3.20 | The strong electron-withdrawing nature of the SCF3 group reduces the basicity of the aniline nitrogen.[2] |

| Metabolic Hotspot | Ring, Amino | Ring, Amino | Ring, Amino | Blocked | The robust C-S and C-F bonds are highly resistant to oxidative metabolism by CYP450 enzymes.[15] |

Enhancing Metabolic Stability

A primary reason for incorporating fluorinated groups is to block metabolic hotspots. The carbon-fluorine bond is one of the strongest in organic chemistry, and the trifluoromethyl group is exceptionally resistant to oxidative metabolism.[15][16] When an SCF3 group replaces a metabolically labile group (like a methyl group or hydrogen atom), it can effectively shut down a major metabolic pathway, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[17]

Chapter 4: Case Study in Drug Development - From Lead to Candidate

While specific approved drugs featuring a trifluoromethylthio aniline are still emerging, the strategy is prevalent in discovery pipelines. Consider a hypothetical lead compound, "Lead-A," an aniline derivative that suffers from rapid metabolic oxidation at the para-position.

-

The Problem: Lead-A shows good in vitro potency but has poor oral bioavailability and a short half-life in vivo due to rapid hydroxylation of the aromatic ring by CYP450 enzymes.

-